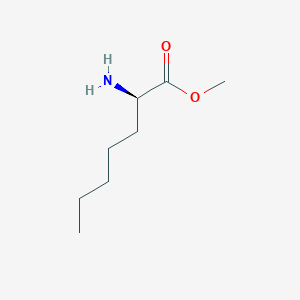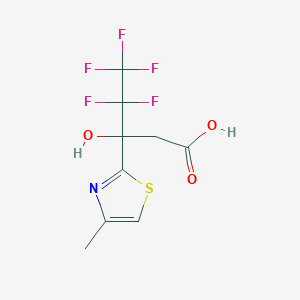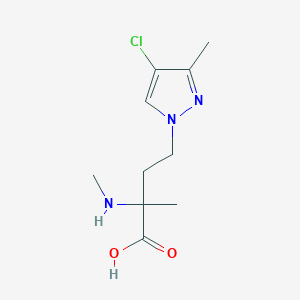
3-Amino-4-fluoropyridin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-fluoropyridin-2-ol is a fluorinated pyridine derivative with the molecular formula C5H5FN2O.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the fluorination of pyridine derivatives using reagents such as AlF3 and CuF2 at high temperatures (450–500°C) . Another approach involves the use of whole cells of Burkholderia sp. MAK1 for regioselective oxyfunctionalization of pyridine derivatives .
Industrial Production Methods: Industrial production of 3-Amino-4-fluoropyridin-2-ol may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalytic methods, such as those involving Burkholderia sp. MAK1, offers an environmentally friendly alternative for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-4-fluoropyridin-2-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogenation and other substitution reactions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other peroxides.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Aminopyridines.
Substitution: Halogenated pyridines.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-fluoropyridin-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent in biological studies.
Industry: Utilized in the development of agrochemicals and materials with unique physical properties.
Wirkmechanismus
The mechanism of action of 3-Amino-4-fluoropyridin-2-ol involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. This property makes it a valuable scaffold in drug design, particularly for targeting enzymes and receptors involved in disease pathways .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-4-fluoropyridine
- 3-Amino-5-fluoropyridin-2-ol
- 4-Amino-3-fluoropyridin-2-ol
Comparison: Compared to its analogs, 3-Amino-4-fluoropyridin-2-ol exhibits unique reactivity due to the specific positioning of the amino and fluorine groups on the pyridine ring.
Eigenschaften
Molekularformel |
C5H5FN2O |
|---|---|
Molekulargewicht |
128.10 g/mol |
IUPAC-Name |
3-amino-4-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H5FN2O/c6-3-1-2-8-5(9)4(3)7/h1-2H,7H2,(H,8,9) |
InChI-Schlüssel |
CVRDTHQUWGJGCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=O)C(=C1F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans](/img/structure/B13492559.png)




![2-[5-(4-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13492592.png)
![Tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13492594.png)
![2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid](/img/structure/B13492598.png)






